molecular formula C10H8ClF3O B13573131 1-Chloro-3-[4-(trifluoromethyl)phenyl]propan-2-one

1-Chloro-3-[4-(trifluoromethyl)phenyl]propan-2-one

Cat. No.: B13573131
M. Wt: 236.62 g/mol
InChI Key: KUKOOJKYHOJGLR-UHFFFAOYSA-N
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Description

1-Chloro-3-[4-(trifluoromethyl)phenyl]propan-2-one is an organic compound with the molecular formula C10H8ClF3O It is a derivative of acetophenone, where the phenyl ring is substituted with a trifluoromethyl group and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-3-[4-(trifluoromethyl)phenyl]propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-(trifluoromethyl)benzene with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-[4-(trifluoromethyl)phenyl]propan-2-one undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or ammonia in solvents like methanol or ethanol.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed

    Nucleophilic substitution: Substituted derivatives with various functional groups.

    Reduction: Corresponding alcohols.

    Oxidation: Carboxylic acids or other oxidized products.

Scientific Research Applications

1-Chloro-3-[4-(trifluoromethyl)phenyl]propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of compounds with specific pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-chloro-3-[4-(trifluoromethyl)phenyl]propan-2-one involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or membranes. The carbonyl group can form hydrogen bonds with amino acid residues, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-3-[4-(trifluoromethoxy)phenyl]propan-2-one: Similar structure but with a trifluoromethoxy group instead of a trifluoromethyl group.

    1-Chloro-3-[4-(trifluoromethyl)phenyl]propan-2-ol: The alcohol derivative of the compound.

Uniqueness

1-Chloro-3-[4-(trifluoromethyl)phenyl]propan-2-one is unique due to the presence of both a chlorine atom and a trifluoromethyl group on the phenyl ring. This combination of substituents imparts distinct chemical and physical properties, making the compound valuable for various applications in research and industry.

Properties

Molecular Formula

C10H8ClF3O

Molecular Weight

236.62 g/mol

IUPAC Name

1-chloro-3-[4-(trifluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C10H8ClF3O/c11-6-9(15)5-7-1-3-8(4-2-7)10(12,13)14/h1-4H,5-6H2

InChI Key

KUKOOJKYHOJGLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)CCl)C(F)(F)F

Origin of Product

United States

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